5-Chlorosaccharin

Übersicht

Beschreibung

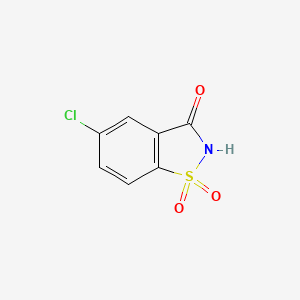

5-Chlorosaccharin is a derivative of saccharin, an artificial sweetener. It belongs to the class of N-haloimides and is known for its electrophilic chloro substituent, which makes it more reactive than similar compounds like N-chlorosuccinimide . This compound is stable, crystalline, and soluble in most common organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Chlorosaccharin can be synthesized from 4-chloro-2-methylbenzenesulfonamide. One method involves the use of chromium (VI) oxide and periodic acid in acetonitrile, heated for one hour . Another green methodology starts from sodium saccharinate and potassium chloride in the presence of oxone and water as the solvent, resulting in moderate yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial purposes. The use of green chemistry principles, such as the oxone method, is preferred for environmentally friendly production .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

5-Chlorosaccharin acts as a chlorinating agent due to its activated chlorine atom. It facilitates electrophilic substitution in aromatic and aliphatic systems:

-

Alkene Chlorination : Reacts with alkenes to form β-chloro derivatives through radical-mediated pathways (Fig. 1). The reaction proceeds via a chlorine radical intermediate generated under mild conditions .

-

Aromatic Substitution : Activates electron-rich arenes (e.g., phenol derivatives) for regioselective chlorination. For example, it achieves monobromination of 1,3-diketones without competing ring halogenation .

Table 1 : Comparative reactivity of saccharin derivatives in halogenation

| Compound | Reactivity (Relative Rate) | Selectivity for Alkenes |

|---|---|---|

| This compound | 1.0 (baseline) | High |

| N-Chlorosaccharin | 2.3 | Moderate |

| Saccharin lithium | 0.5 | Low |

Oxidation Reactions

This compound participates in redox processes, particularly in acidic media:

-

Alcohol Oxidation : Oxidizes primary and secondary alcohols to carbonyl compounds. Kinetic studies show first-order dependence on both the oxidant and substrate .

-

Hydroxy Acid Oxidation : Converts malic acid to oxaloacetic acid via a two-step mechanism involving hypochlorous acid (HOCl) as the active species .

Mechanistic Pathway :

-

Hydrolysis :

-

Acid Activation :

-

Substrate Interaction :

Table 2 : Kinetic parameters for malic acid oxidation by this compound

| Parameter | Value |

|---|---|

| Rate constant (313 K) | |

| Activation energy | |

| ΔH‡ | |

| ΔS‡ |

Reaction Inhibition and Medium Effects

-

Product Inhibition : Saccharin (a hydrolysis byproduct) retards reaction rates by competing with HOCl for substrate binding .

-

Solvent Effects : Rate constants decrease in low-dielectric media (e.g., acetic acid/water mixtures), confirming the involvement of polar intermediates .

Table 3 : Solvent dielectric effects on oxidation rates

| % Acetic Acid (v/v) | Dielectric Constant (ε) | Rate Constant () |

|---|---|---|

| 0 | 78.5 | 3.8 |

| 30 | 64.2 | 2.1 |

| 60 | 48.7 | 0.9 |

Thermodynamic and Kinetic Insights

-

Temperature Dependence : Oxidation rates follow the Arrhenius equation, with linear vs. plots (Fig. 2) .

-

Free Energy Profile : The rate-determining step involves C–C bond cleavage in hydroxy acids, supported by negative entropy values () .

Comparative Analysis with Analogues

This compound exhibits distinct reactivity compared to other chlorinated saccharins:

-

vs. N-Chlorosaccharin : Higher regioselectivity in alkene chlorination due to steric and electronic effects from the 5-position chlorine .

-

vs. Saccharin Lithium : Enhanced electrophilicity from the chlorine substituent increases oxidative capacity .

Unresolved Mechanistic Questions

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Chlorosaccharin serves as a valuable reagent in organic synthesis. Its applications include:

- Halogenation Reactions : It facilitates the introduction of chlorine into organic substrates.

- Oxidation Reactions : The compound has been utilized as an oxidant in various kinetic studies. For instance, the oxidation of propan-2-ol in an aqueous acetic acid medium demonstrated first-order kinetics with respect to the oxidant .

- Substitution Reactions : It acts as a nucleophile in electrophilic aromatic substitution reactions.

Case Study : A study on the oxidation kinetics of malic acid using this compound revealed a 1:1 stoichiometric ratio, indicating its effectiveness as an oxidant under specific conditions .

Biology

Research indicates that this compound may exhibit anti-proliferative effects on cancer cell lines. Initial studies suggest it could inhibit cell growth in certain types of cancer, making it a candidate for further investigation in cancer therapeutics.

Case Study : Experiments have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting potential pathways for its use in oncology .

Medicine

The compound has been studied for its neuroprotective effects, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress presents a promising avenue for therapeutic development.

Research Findings : In vitro studies indicate that this compound may reduce neuronal cell death induced by oxidative stress, highlighting its potential role in neuroprotection.

Industry

In industrial applications, this compound is utilized for synthesizing various organic compounds and is considered a catalyst in green chemistry processes. Its reactivity allows for cleaner and more efficient chemical reactions.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Halogenation, oxidation | Effective oxidant with first-order kinetics observed |

| Biology | Anti-cancer activity | Induces apoptosis in cancer cell lines |

| Medicine | Neuroprotection | Reduces oxidative stress-induced neuronal death |

| Industry | Organic synthesis | Catalyst in green chemistry applications |

Wirkmechanismus

The mechanism of action of 5-Chlorosaccharin involves its electrophilic chloro substituent, which makes it highly reactive in halogenation and oxidation reactions. It targets electron-rich aromatic compounds, facilitating the addition of chlorine atoms to these substrates . In biological systems, its potential therapeutic effects are attributed to its ability to interact with molecular targets involved in cell proliferation and neuroprotection.

Vergleich Mit ähnlichen Verbindungen

N-Chlorosuccinimide: Similar in structure but less electrophilic than 5-Chlorosaccharin.

N-Bromosuccinimide: Another N-haloimide used for halogenation but with different reactivity patterns.

Uniqueness: this compound is unique due to its higher electrophilicity compared to N-chlorosuccinimide, making it more effective in certain organic transformations . Its stability and solubility in common organic solvents also contribute to its versatility in various chemical reactions .

Biologische Aktivität

5-Chlorosaccharin, a derivative of saccharin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential applications.

This compound is synthesized through the chlorination of saccharin. This compound exhibits a molecular structure that allows it to function as an effective reagent in various organic reactions, including halogenation and oxidation processes. Its reactivity is attributed to the presence of a chlorine atom, which enhances its electrophilic properties, making it suitable for use in synthetic organic chemistry.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics .

- Antitumor Effects : Research indicates that this compound possesses antitumor activity. In vitro studies have revealed its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .

- Oxidative Stress Modulation : The compound has been studied for its role in oxidative stress modulation. It acts as an oxidizing agent in certain chemical reactions, which can influence cellular oxidative states and potentially lead to therapeutic benefits in oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which are known to induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of its antitumor activity .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways related to tumor growth and bacterial survival. This inhibition can disrupt essential cellular processes, leading to reduced viability of target cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

- Antitumor Activity Assessment : In a controlled study involving human lung carcinoma (A549) cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). This suggests that the compound may be a promising candidate for further development as an anticancer drug .

- Oxidation Kinetics : Research on the kinetics of oxidation reactions involving this compound showed that it effectively oxidizes polyol compounds in aqueous acetic acid medium. The study concluded that the oxidation rates were significantly influenced by substrate concentration and reaction conditions .

Comparative Biological Activity Table

| Activity Type | Effectiveness (MIC/IC50) | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL | Staphylococcus aureus |

| Antitumor | IC50 = 25 µM | A549 human lung carcinoma |

| Oxidation | Variable | Polyols in acetic acid medium |

Eigenschaften

IUPAC Name |

5-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQCRDCROUYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183333 | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-16-7 | |

| Record name | 5-Chlorosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604U63F4WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-chlorosaccharin metabolized in rats, and does it hydrolyze in vivo?

A1: Research indicates that this compound demonstrates high stability within the rat model. Following oral administration, it's primarily excreted unchanged in urine []. Specifically, 76% of the administered dose was recovered in urine within 24 hours, reaching 81% after 4 days []. Crucially, minimal hydrolysis to 5-chloro-2-sulphamoylbenzoic acid was observed, with less than 0.5% conversion detected []. This suggests that this compound remains largely intact during metabolism in rats.

Q2: Does the structure of this compound influence its interaction with taste receptors compared to other saccharin derivatives?

A2: Interestingly, while both saccharin and this compound elicited gustatory responses in gerbils, their potency differed. Saccharin showed a stronger stimulation of taste receptors compared to this compound []. This suggests that the chlorine atom at the 5-position might influence the binding affinity to taste receptors, leading to a slightly weaker sweet taste perception in the gerbil model []. Further research is needed to fully elucidate the structure-activity relationship.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.